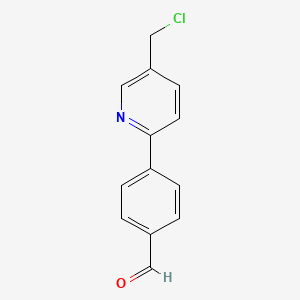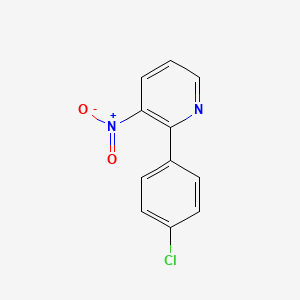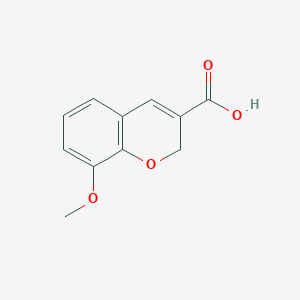![molecular formula C10H7F3N2 B1303352 3-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazole CAS No. 362601-71-6](/img/structure/B1303352.png)
3-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazole
Overview
Description
3-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazole is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring
Mechanism of Action
Target of Action
It is structurally similar to fluoxetine, which is known to target the serotonin reuptake transporter protein .
Biochemical Pathways
If it acts similarly to fluoxetine, it may affect the serotonin signaling pathway .
Result of Action
If it acts similarly to fluoxetine, it may lead to an increase in serotonin levels in the synaptic cleft, which can have various effects depending on the specific neurons involved .
Biochemical Analysis
Biochemical Properties
3-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazole plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, by modulating their activity and expression levels. Additionally, this compound can bind to specific protein receptors, altering their conformation and affecting downstream signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to activate the mitogen-activated protein kinase (MAPK) pathway, leading to increased cell proliferation and survival . Furthermore, this compound can alter the expression of genes involved in apoptosis, thereby promoting cell survival under stress conditions. Its impact on cellular metabolism includes the enhancement of glycolytic flux, providing cells with increased energy to support various physiological processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, this compound can inhibit the activity of cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA. This results in changes in the expression of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. Over time, the stability and degradation of this compound can influence its efficacy and safety. Studies have shown that this compound remains stable under ambient conditions but may degrade when exposed to extreme temperatures or light . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell cycle progression and increased oxidative stress . These effects highlight the importance of carefully controlling experimental conditions when using this compound in research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and reduce anxiety-like behaviors in rodents . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound exhibits beneficial effects up to a certain dosage, beyond which adverse effects become prominent. These findings underscore the need for careful dosage optimization in preclinical studies to ensure the safety and efficacy of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway includes its metabolism by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . This compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, such as hexokinase and phosphofructokinase, thereby affecting the levels of metabolites involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins, such as albumin, can influence the distribution and bioavailability of this compound in the bloodstream . These interactions play a crucial role in determining the pharmacokinetics and pharmacodynamics of this compound.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been shown to localize to the mitochondria, where it can modulate mitochondrial function and induce changes in cellular energy metabolism . Additionally, this compound can be targeted to the nucleus, where it interacts with transcription factors and influences gene expression . Post-translational modifications, such as phosphorylation, can further regulate the subcellular localization and activity of this compound, directing it to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazole typically involves the reaction of 4-(Trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the pyrazole ring to its dihydro form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring, particularly at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions include pyrazole oxides, dihydropyrazoles, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
3-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzylamine
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)benzaldehyde
Comparison: Compared to these similar compounds, 3-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazole is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The pyrazole ring enhances the compound’s stability and reactivity, making it more versatile in various applications. Additionally, the trifluoromethyl group significantly increases its lipophilicity and metabolic stability, making it a valuable compound in drug development and other scientific research .
Properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-7(2-4-8)9-5-6-14-15-9/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOULQLXILYKNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380618 | |
| Record name | 3-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362601-71-6 | |
| Record name | 3-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(3-methoxybenzyl)oxy]-1-hydrazinecarboxamide](/img/structure/B1303281.png)

![2-[(4-chlorophenyl)sulfanyl]-N'-hydroxy-3-pyridinecarboximidamide](/img/structure/B1303287.png)



![N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-3-methylbenzenecarboxamide](/img/structure/B1303294.png)

![2-({2-[(4-Methoxybenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B1303298.png)
![2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B1303299.png)


